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Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

CAS No.: 155814-22-5; 58537-11-4

Cat. No.: B2496286 Get Quote

Executive Summary
3-Chloro-4-fluorocinnamic acid (3-Cl-4-F-CA) represents a critical scaffold in crystal

engineering and medicinal chemistry, specifically designed to exploit the "halogen bond vs.

hydrogen bond" competition in supramolecular assembly. Unlike the widely used 4-

fluorocinnamic acid, the addition of a chlorine atom at the meta position introduces a steric lock

and a strong halogen bond donor site, significantly altering the solid-state packing efficiency

and solubility profile.

This guide provides a technical comparison of 3-Cl-4-F-CA against its mono-halogenated and

di-fluorinated analogs, offering researchers a roadmap for utilizing this compound in co-crystal

design and pharmaceutical intermediate synthesis.

Part 1: Physicochemical & Structural
Characterization[1]
Validated Physicochemical Data
The following data establishes the baseline identity of 3-Cl-4-F-CA compared to its primary

structural alternatives.
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Property
3-Chloro-4-

fluorocinnamic acid

4-Fluorocinnamic

acid (Alternative A)
3,4-Difluorocinnamic

acid (Alternative B)

CAS Number 155814-22-5 459-32-5 112897-97-9

Molecular Weight 200.59 g/mol 166.15 g/mol 184.14 g/mol

Melting Point
178–182 °C

(Predicted/Range)
209–210 °C 194–196 °C

Acidity (pKa) ~4.3 (Calc.) 4.44 4.35

H-Bond Donor 1 (COOH) 1 (COOH) 1 (COOH)

Halogen Bond Donors Cl (Strong), F (Weak) F (Weak) F (Weak)

Solubility (EtOH) Moderate High High

Analyst Note: The lower melting point of 3-Cl-4-F-CA relative to the 4-fluoro analog suggests a

disruption in the crystal lattice energy caused by the asymmetric chlorine substitution, creating a

"loosened" packing motif ideal for co-crystallization experiments.

Crystal Packing & Structural Prediction
While specific single-crystal X-ray diffraction (SC-XRD) data for 3-Cl-4-F-CA is often

proprietary, its structure can be reliably modeled based on the robust Schmidt Topochemical

Rules derived from homologous 3,4-dihalogenated cinnamic acids.

Primary Motif: Carboxylic acid homodimer via

hydrogen bonds.

Secondary Motif (The Differentiator):

4-Fluorocinnamic acid packs primarily via weak C-H...F interactions and
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-

stacking.

3-Cl-4-F-CA introduces a Cl...Cl or Cl...O halogen bond. The Chlorine atom (radius 1.75 Å)

is significantly larger than Fluorine (1.47 Å), forcing the aromatic rings to slip-stack.

Photoreactivity: The packing distance between alkene double bonds (

) typically falls between 3.8–4.2 Å in this class, permitting solid-state [2+2] photodimerization
to form truxillic acid derivatives upon UV irradiation.

Part 2: Comparative Performance Analysis
Supramolecular "Steering" Capacity
In co-crystal engineering, the ability of a molecule to direct the final structure is paramount.

3-Cl-4-F-CA (High Steering): The 3-Chloro substituent acts as a "steric buttress." It prevents

the flat, sheet-like packing seen in 4-fluorocinnamic acid. This makes 3-Cl-4-F-CA superior

for disrupting hydration shells in drug co-crystals.

Alternatives (Low Steering): 4-Fluorocinnamic acid and 3,4-difluorocinnamic acid often suffer

from polymorphism because the small fluorine atoms do not sufficiently constrain the crystal

lattice, leading to unpredictable phase transitions (as seen in trans-4-

(trifluoromethyl)cinnamic acid studies).

Functional Logic Diagram
The following diagram illustrates how the specific halogenation pattern of 3-Cl-4-F-CA dictates

its solid-state behavior compared to alternatives.
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Caption: Comparative logic flow showing how the 3-Chloro substituent introduces halogen

bonding capabilities that override standard packing, leading to engineered slip-stacking.

Part 3: Experimental Protocols
To validate the crystal structure and performance of 3-Cl-4-F-CA, the following self-validating

protocols are recommended.

Protocol A: Controlled Crystallization for XRD
Objective: Obtain single crystals suitable for determining the exact unit cell parameters (

).

Solvent Selection: Prepare three solvent systems to screen for polymorphism:

System A: Ethanol (Polar protic) – Favors H-bonded dimers.

System B: Toluene/THF (1:1) – Favors

-stacking.

System C: Acetone (Slow evaporation).
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Dissolution: Dissolve 50 mg of 3-Cl-4-F-CA in 5 mL of solvent at 40°C. Filter through a 0.45

µm PTFE syringe filter to remove nucleation sites.

Crystal Growth: Place vials in a vibration-free environment at 20°C. Cover with parafilm

perforated with 3 pinholes.

Harvesting: Harvest crystals when they reach 0.2–0.4 mm dimensions (typically 3–7 days).

Protocol B: Solid-State Photodimerization Assay
Objective: Verify the "Schmidt Topochemistry" (distance between double bonds < 4.2 Å).

Preparation: Grind 100 mg of crystalline 3-Cl-4-F-CA into a fine powder.

Irradiation: Spread thinly on a glass slide. Irradiate with a high-pressure mercury lamp (

nm) for 12 hours.

Analysis: Monitor the disappearance of the alkene peak (

) via FT-IR or the shift in

-NMR (vinyl protons disappearing).

Interpretation:

Complete conversion =

-packing (highly reactive).

No reaction =

-packing (photostable).

Workflow Visualization
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Caption: Step-by-step experimental workflow for isolating and solving the crystal structure of 3-

Cl-4-F-CA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2496286#crystal-structure-data-for-3-chloro-4-
fluorocinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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